Iodo-gen

Catalog No.
S591616
CAS No.
51592-06-4
M.F
C16H10Cl4N4O2
M. Wt
432.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodo-gen

CAS Number

51592-06-4

Product Name

Iodo-gen

IUPAC Name

1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione

Molecular Formula

C16H10Cl4N4O2

Molecular Weight

432.1 g/mol

InChI

InChI=1S/C16H10Cl4N4O2/c17-21-13(25)23(19)16(12-9-5-2-6-10-12)15(21,11-7-3-1-4-8-11)22(18)14(26)24(16)20/h1-10H

InChI Key

FJQZXCPWAGYPSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C23C(N(C(=O)N2Cl)Cl)(N(C(=O)N3Cl)Cl)C4=CC=CC=C4

Synonyms

1,3,4,6-tetrachloro-3 alpha,6 alpha-diphenylglycoluril, Iodo-Gen, Iodogen

Canonical SMILES

C1=CC=C(C=C1)C23C(N(C(=O)N2Cl)Cl)(N(C(=O)N3Cl)Cl)C4=CC=CC=C4
  • Immunoassays: Iodo-gen labeled proteins and antibodies are widely used in various immunoassays like radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA) to detect and quantify specific molecules in biological samples. The iodine isotope, typically radioactive iodine-125 (¹²⁵I), allows for sensitive detection through its radioactive emission [].
  • Protein-protein interaction studies: Iodinated proteins can be used to study protein-protein interactions by techniques like co-immunoprecipitation or pull-down assays. The labeled protein acts as a probe to identify its interacting partners within complex biological mixtures [].
  • Cellular tracking and localization: Iodo-gen can be used to label cells with radioactive iodine, enabling researchers to track their migration, proliferation, and localization in living organisms. This technique is particularly useful in studies of cell trafficking and metastasis [].
  • Nucleic acid labeling: While primarily used for proteins, Iodo-gen can also be employed for labeling nucleic acids like DNA and RNA with radioactive iodine. This labeled nucleic acid can be used in various studies, including transcription and translation assays, to investigate gene expression and regulation [].

Iodo-gen offers several advantages over other protein iodination methods:

  • Simplicity and ease of use: The solid-phase reaction format of Iodo-gen minimizes manipulation steps and reduces the risk of protein denaturation compared to traditional liquid-phase methods [].
  • Milder reaction conditions: Iodo-gen utilizes milder reaction conditions compared to methods using strong oxidizing agents like chloramine T, minimizing potential protein damage.
  • High labeling efficiency: Iodo-gen allows for efficient labeling of proteins with minimal loss of biological activity [].

Iodo-gen, scientifically known as 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril, is a widely used reagent for the radioiodination of proteins and peptides. It serves as a mild oxidizing agent that facilitates the incorporation of iodine into aromatic amino acids, particularly tyrosine. Unlike many iodination methods, Iodo-gen operates under relatively gentle conditions, minimizing side reactions and preserving the integrity of the biomolecules involved .

Iodo-gen acts as a solid-phase oxidizing agent. It oxidizes iodide (I-) from NaI to a reactive intermediate, which then iodinates biomolecules containing aromatic amino acid residues like tyrosine. The exact mechanism of this intermediate's formation and interaction with biomolecules remains under investigation.

  • Toxicity: Iodo-gen itself might have low inherent toxicity. However, the radioactive isotopes of iodine used in conjunction with Iodo-gen pose significant health risks due to radiation exposure [].
  • Flammability: Iodo-gen is not flammable [].
  • Reactivity: Can react with strong oxidizing or reducing agents [].
  • Safety Precautions: When handling Iodo-gen and radioactive materials, follow strict safety protocols established by your institution and regulatory bodies. This includes wearing appropriate personal protective equipment (PPE) like gloves, lab coat, and eye protection while working in a well-ventilated fume hood.

Iodo-gen primarily functions through oxidative iodination. When introduced to a solution containing proteins or peptides and sodium iodide (specifically sodium-125-iodide), it oxidizes the iodide ions to iodine. This iodine can then react with available aromatic residues on the proteins, predominantly targeting tyrosine . The reaction can be summarized as follows:

Iodide+Iodo genIodinated Protein\text{Iodide}+\text{Iodo gen}\rightarrow \text{Iodinated Protein}

This process is advantageous because it allows for controlled iodination without excessive oxidative damage to the protein structure.

The biological activity of Iodo-gen is significant in the field of radiopharmaceuticals. By facilitating the incorporation of radioactive iodine into proteins, it enables the tracking and imaging of biological processes in vivo. This is particularly useful in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) where radioiodinated compounds serve as tracers . Additionally, the method has applications in therapeutic contexts, where radioiodinated proteins can target specific tissues or tumors.

The synthesis of Iodo-gen itself involves several steps that typically include the chlorination of diphenylglycoluril. The general method can be outlined as follows:

  • Chlorination: Diphenylglycoluril is treated with chlorine gas or other chlorinating agents.
  • Purification: The resulting compound is purified through recrystallization or chromatography to isolate Iodo-gen.
  • Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .

Iodo-gen has several notable applications:

  • Radioiodination of Proteins: It is extensively used to label proteins for research and diagnostic purposes.
  • Imaging Techniques: The radioiodinated products are utilized in SPECT and PET imaging to visualize biological processes.
  • Therapeutic Agents: Compounds labeled with radioactive iodine can be used in targeted therapies for cancer treatment .

Studies on Iodo-gen's interactions primarily focus on its effectiveness in radioiodination compared to other methods such as enzymatic iodination and chloramine-T methods. Research indicates that Iodo-gen provides a more straightforward and reproducible approach for labeling proteins without extensive modifications or harsh conditions . Additionally, its hydrophobic nature allows it to remain stable during reactions, further enhancing its utility in various biochemical applications.

Several compounds share similarities with Iodo-gen in terms of their use for iodination processes. Here are a few notable ones:

Compound NameStructure TypeUnique Features
Chloramine-TOxidizing agentCommonly used but may introduce more side reactions due to harsher conditions.
N-chlorosuccinimideHalogenating agentLess selective than Iodo-gen; often leads to multiple modifications.
IODO-BEADSSolid-phase iodination reagentProvides effective iodination but requires specific conditions for optimal performance.

Iodo-gen stands out due to its mild oxidative properties and ability to maintain protein integrity during iodination, making it a preferred choice in many biochemical applications .

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51592-06-4

General Manufacturing Information

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-: INACTIVE

Dates

Modify: 2023-08-15

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